molecular formula C19H22N2O3S B2757376 N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392251-71-7

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2757376
CAS No.: 392251-71-7
M. Wt: 358.46
InChI Key: WEQORCBWGUXWIB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves a multi-step process. The initial step often includes the formation of the benzamide core, followed by the introduction of the pyrrolidin-1-ylsulfonyl group. The reaction conditions may vary, but common reagents include sulfonyl chlorides and amines. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

  • N-(3,5-dimethylphenyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-17(12-14)20-19(22)16-5-7-18(8-6-16)25(23,24)21-9-3-4-10-21/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQORCBWGUXWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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